Myristoyl Pentapeptide-17 Acetate
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Overview
Description
Myristoyl Pentapeptide-17 (acetate) is a bioavailable lipo-oligopeptide composed of a sequence of amino acids: Lysine, Leucine, Alanine, Lysine, and Lysine, with a myristoyl group attached. This compound is known for its applications in enhancing eyelash growth and has anti-aging, anti-inflammatory, and antibacterial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Myristoyl Pentapeptide-17 involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first protective amino acid to a resin. The protective groups used are typically Boc (tert-butyloxy), Moz (p-methoxy benzyl oxygen), and Fmoc (9-fluorenylmethoxy carbonyl). The deprotection reaction is carried out using a deprotective agent like piperidine in DMF solution at 28°C. The condensation reaction of the protective amino acid and resin is performed at 22-28°C .
Industrial Production Methods
In industrial settings, the synthesis of Myristoyl Pentapeptide-17 follows similar SPPS techniques but on a larger scale. The process involves automated peptide synthesizers to ensure precision and efficiency. The final product is purified using high-performance liquid chromatography (HPLC) to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
Myristoyl Pentapeptide-17 undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the amino acid residues, particularly at the methionine and cysteine residues.
Reduction: Reduction reactions can be used to break disulfide bonds within the peptide.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives and coupling agents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Major Products Formed
The major products formed from these reactions include modified peptides with altered biological activities and stability profiles .
Scientific Research Applications
Myristoyl Pentapeptide-17 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in cell signaling and protein interactions.
Medicine: Explored for its potential in promoting hair growth, particularly eyelashes, and its anti-inflammatory properties.
Industry: Incorporated into cosmetic formulations for its anti-aging and skin-conditioning effects
Mechanism of Action
Myristoyl Pentapeptide-17 exerts its effects by stimulating the expression of keratin genes, which are essential for hair growth. It reduces pro-inflammatory cytokines, soothing skin irritation and inflammation. The compound’s short cationic structure makes it effective against harmful microbes and fungi, enhancing the skin’s biological immune defense .
Comparison with Similar Compounds
Similar Compounds
Myristoyl Hexapeptide-16: Another myristoylated peptide known for its eyelash-enhancing properties.
Palmitoyl Pentapeptide-4: Known for its anti-aging effects and skin conditioning properties.
Uniqueness
Myristoyl Pentapeptide-17 is unique due to its specific sequence of amino acids and the presence of the myristoyl group, which enhances its bioavailability and efficacy in promoting eyelash growth and providing anti-inflammatory benefits .
Properties
IUPAC Name |
acetic acid;N-[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]tetradecanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H81N9O6.C2H4O2/c1-5-6-7-8-9-10-11-12-13-14-15-25-36(51)47-33(23-17-20-27-43)39(54)50-35(29-30(2)3)41(56)46-31(4)38(53)49-34(24-18-21-28-44)40(55)48-32(37(45)52)22-16-19-26-42;1-2(3)4/h30-35H,5-29,42-44H2,1-4H3,(H2,45,52)(H,46,56)(H,47,51)(H,48,55)(H,49,53)(H,50,54);1H3,(H,3,4)/t31-,32-,33-,34-,35-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXAGJFCXPNBSAQ-UUKODKNPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N.CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N.CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H85N9O8 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
856.2 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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